molecular formula C10H10O4 B1595900 2-Propionyloxybenzoic acid CAS No. 6328-44-5

2-Propionyloxybenzoic acid

Cat. No. B1595900
CAS RN: 6328-44-5
M. Wt: 194.18 g/mol
InChI Key: MDLKHAVFIDFTBO-UHFFFAOYSA-N
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Description

2-Propionyloxybenzoic acid (2-POBA) is a carboxylic acid derivative of benzoic acid. It is a colorless solid that is soluble in water and has a melting point of 160-162 °C. 2-POBA is a synthetic compound that has been used in a variety of scientific research applications, including as a pharmaceutical intermediate, a corrosion inhibitor, and a reagent for the synthesis of organic compounds.

Scientific Research Applications

Catalysis and Polymer Chemistry

2-Vinylbenzoic acids, derived from alkyl aryl ketones like 2-Propionyloxybenzoic acid, are crucial in polymer chemistry. They serve as key precursors for synthesizing bioactive molecules. A novel palladium-catalyzed, ortho-halogen-induced deoxygenative method has been developed for generating 2-vinylbenzoic acids. This process, which doesn't require bases or stoichiometric additives, offers a scalable, one-step solution with excellent yields, emphasizing its potential in industrial applications (Ram et al., 2020).

Organic Chemistry in Water

The synthesis of benzimidazoles, including 2-phenylbenzimidazole from 1,2-phenylenediamine and benzoic acid (related to 2-Propionyloxybenzoic acid), highlights the benefits of conducting organic chemistry in water. Studies have shown that this method can achieve yields comparable or superior to those in conventional media. The research into solvent properties of high-temperature water and its positive impact on chemical reactions opens doors for environmentally-friendly and efficient synthesis methods (Dudd et al., 2003).

MALDI-MS Analysis in Glycomics

2-Aminobenzoic acid, closely related to 2-Propionyloxybenzoic acid, is widely used in labeling N-glycans for MALDI-MS (Matrix-Assisted Laser Desorption/Ionization-Mass Spectrometry) analysis. This technique, vital in glycomics, involves labeling glycans on a MALDI target through nonreductive amination. It significantly increases glycan anionic signals and simplifies glycan profiles. This approach has shown high efficiency in glycan identification, even at low microgram levels of glycoprotein, demonstrating its utility in biotherapeutic monoclonal antibody analysis (Hronowski et al., 2020).

Photochemical Degradation Studies

Research on the photochemical degradation of hazardous water contaminants, including parabens and p-hydroxybenzoic acid derivatives, has employed ultraviolet C lamps in the presence and absence of hydrogen peroxide. These studies have provided insights into the degradation kinetics, by-products, and cost-efficiency of treatments. Understanding the degradation pathways and by-products of these compounds is crucial for environmental monitoring and management strategies (Gmurek et al., 2015).

Antibacterial Efficacy in Food Safety

Propyl p-hydroxybenzoic acid (propylparaben), similar to 2-Propionyloxybenzoic acid, has been studied for its antibacterial efficacy, particularly in enhancing the sensitivity of Salmonella to thermal pasteurization in liquid egg white. This research is significant in the context of food safety, offering potential applications in improving pasteurization processes and reducing foodborne illnesses (Gurtler & Jin, 2012).

properties

IUPAC Name

2-propanoyloxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-2-9(11)14-8-6-4-3-5-7(8)10(12)13/h3-6H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDLKHAVFIDFTBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10212677
Record name 2-Propionyloxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10212677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propionyloxybenzoic acid

CAS RN

6328-44-5
Record name 2-Propionyloxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6328-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propionyloxybenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006328445
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC43689
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43689
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Propionyloxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10212677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-PROPIONYLOXYBENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BOH38MGC8D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
DG Mills, RB Philp, M Hirst - Life Sciences, 1974 - Elsevier
… Aspirin, 2,3-diacetoxybenzoic acid, 2,6-diacetoxybenzoic acid and 2-propionyloxybenzoic acid, incubated in PEP at 37C for 5 and l0 min, inhibited collagen-lnduced platelet …
Number of citations: 21 www.sciencedirect.com
JJ Killackey, BA Killackey, RB Philp - Prostaglandins, Leukotrienes and …, 1982 - Elsevier
… ASA was more potent than 2-propionyloxybenzoic acid (2-PBA) in inhibiting platelet function and platelet PG synthesis although the potencies of these agents were comparable in …
Number of citations: 13 www.sciencedirect.com
I Cerskus, RB Philp - Agents and Actions, 1981 - Springer
… The chemicals studied were 2-acetylbenzoic acid (ABA), 3-methylphthalide (3-MP), 3-propionyloxybenzoic acid (3-PBA), and 2-propionyloxybenzoic acid (2-PBA). The latter two …
Number of citations: 16 link.springer.com
JJF Killackey, BA Killackey, RB Philp - International journal of …, 1985 - Elsevier
… 2-Propionyloxybenzoic acid (2-PBA), which is similar to ASA in many effects, resulted in a trend towards decreased PMN leukocyte accumulation, while ASA did not. 2-Acetylbenzoic …
Number of citations: 7 www.sciencedirect.com
JJF Killackey, BA Killackey, RB Philp - Haemostasis, 1984 - karger.com
… 2-Propionyloxybenzoic acid, which has in vitro activities similar to ASA, caused similar in vivo effects, but was antithrombotic at 100 mg/kg. 3-Propionyloxybenzoic acid, which augments …
Number of citations: 1 karger.com
JJF Killackey - 1983 - elibrary.ru
… The compounds studied include 2-propionyloxybenzoic acid (2-PBA), 3-propionyloxybenzoic acid (3-PBA), 2-acetylbenzoic acid (ABA), 3-methylphthalide (3-MP) and 3-hydroperoxy-3-…
Number of citations: 2 elibrary.ru
S Samanta - 2010 - search.proquest.com
… 2-Hydroxy benzoic acid reacts with propionyl chloride in presence of triethylamine to form 2-propionyloxybenzoic acid which undergoes Fries rearrangement to yield 2hydroxy-3-…
Number of citations: 0 search.proquest.com
JJF Killackey, BA Killackey, RB Philp - Agents and Actions, 1985 - Springer
… ABA also had no effect here as was found with 2 other ASA-like compounds 2-propionyloxybenzoic acid and 3propionyloxybenzoic acid. 3-HMP was the only other compound with PDE-…
Number of citations: 1 link.springer.com
DC Dittmer, Q Li, DV Avilov - The Journal of organic chemistry, 2005 - ACS Publications
… Treatment of the methyl ester of 2-propionyloxybenzoic acid with sodium at elevated temperatures 37a,b or with sodium hydride 37c gave 5a in yields of 71%, 28%, and 30−40%, …
Number of citations: 110 pubs.acs.org
JJ Killackey, I Cerskus, BA Killackey… - International Journal of …, 1982 - Pergamon
Number of citations: 0

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